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Compound of Interest

Compound Name: 2-Amino-5-methylhexane

Cat. No.: B140909

FOR IMMEDIATE RELEASE

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-5-methylhexane (IUPAC name: 5-methylhexan-2-amine), a primary aliphatic amine
with applications in chemical synthesis. This document is intended for researchers, scientists,
and professionals in drug development and related fields, offering a centralized resource for its
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Due to the limited availability of experimentally derived public data for this specific compound,
the following spectroscopic information is a prediction based on the well-established principles
of spectroscopy and data from analogous aliphatic amines. These predicted values serve as a
robust reference for the identification and characterization of 2-Amino-5-methylhexane.

Predicted Spectroscopic Data

The structural formula of 2-Amino-5-methylhexane is:

The predicted spectroscopic data is summarized in the tables below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Spectral Data of 2-Amino-5-methylhexane
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Chemical Shift (8)

Multiplicity Number of Protons  Assignment
(ppm)
~2.8-3.1 Multiplet 1H H-2
~15-1.7 Multiplet 1H H-5
~1.2-14 Multiplet 4H H-3, H-4
~1.1-1.2 Doublet 3H C1-H3
~0.8-0.9 Doublet 6H C6-H3, C5-CH3
~1.0-2.0 Broad Singlet 2H -NH:z

Table 2: Predicted 13C NMR Spectral Data of 2-Amino-5-methylhexane

Chemical Shift (8) (ppm) Assighment
~45 - 55 C-2
~40 - 45 C-4
~28 - 35 C-5
~22 - 28 C-3
~22 - 25 C-1
~22 - 25 C-6, C5-CH3

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Data of 2-Amino-5-methylhexane

© 2025 BenchChem. All rights reserved.

2/6 Tech Support


https://www.benchchem.com/product/b140909?utm_src=pdf-body
https://www.benchchem.com/product/b140909?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140909?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Wavenumber (cm~?) Intensity Assignment

N-H Stretch (asymmetric &

~3380 - 3300 Medium, Sharp (doublet) symmetric)

~2960 - 2850 Strong C-H Stretch (aliphatic)
~1650 - 1580 Medium N-H Bend (scissoring)
~1470 - 1450 Medium C-H Bend (scissoring)
~1380 - 1365 Medium C-H Bend (rocking)
~1250 - 1020 Medium to Weak C-N Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data of 2-Amino-5-methylhexane

m/z Relative Intensity Assignment

115 Moderate [M]* (Molecular lon)

100 High [M - CH3]*

44 Very High (Base Peak) [CH3CHNHz]* (a-cleavage)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

NMR Spectroscopy

A sample of 2-Amino-5-methylhexane would be dissolved in a deuterated solvent, typically
chloroform-d (CDCls), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Both *H and 13C NMR spectra would be recorded on a spectrometer operating at a field
strength of 400 MHz or higher. For 1H NMR, the spectral width would be set from 0 to 10 ppm,
and for 3C NMR, from O to 200 ppm. Data would be processed with appropriate Fourier
transformation and baseline correction.
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Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
neat liquid sample of 2-Amino-5-methylhexane would be placed as a thin film between two
sodium chloride (NaCl) or potassium bromide (KBr) plates. The spectrum would be recorded
over the range of 4000 to 400 cm~* with a resolution of 4 cm~1. A background spectrum of the
clean plates would be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral analysis would be performed using a mass spectrometer with an electron
ionization (EI) source. A small amount of the sample would be introduced into the instrument,
typically via direct injection or a gas chromatography (GC) inlet. The ionization energy would be
set to 70 eV. The mass analyzer would scan a mass-to-charge (m/z) range of approximately 10
to 200.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-5-methylhexane.
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Sample Preparation

2-Amino-5-methylhexane

:

Dissolve in CDCI3 with TMS Prepare Neat Liquid Film Introduce into MS Inlet
Data Acquisition
1H & 3C NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry (EI)
Data Analysis
Chemical Shifts, Multiplicities Absorption Frequencies m/z Values, Fragmentation

Structural Elucidation

Confirm Structure of
2-Amino-5-methylhexane

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 2-Amino-5-methylhexane.

« To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-methylhexane: A
Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b140909#spectroscopic-data-of-2-amino-5-
methylhexane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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